Torilin
Overview
Description
torilin is a natural product found in Torilis japonica and Cnidium monnieri with data available.
Scientific Research Applications
Anti-Angiogenic Activity : Torilin exhibits significant anti-angiogenic activity, which can be crucial in cancer treatment. It inhibits neovascularization, decreases the proliferation and formation of vascular endothelial cells' tubes, and down-regulates angiogenic factors in tumor cells (Kim et al., 2000).
Anti-Inflammatory Properties : this compound has shown potential as an anti-inflammatory agent, inhibiting NO release, iNOS, PGE2, COX-2, and various cytokines in LPS-stimulated RAW 264.7 macrophages. It also affects MAP kinases and NF-κB activation (Endale et al., 2017).
Anti-Invasive Activity : this compound blocks the invasion of cancer cells, such as HT1080 human fibrosarcoma cells, indicating potential in reducing metastatic potential of tumors (Kim et al., 2001).
Multidrug-Resistance Reversal : It helps reverse multidrug-resistance in cancer cells, enhancing the effectiveness of various chemotherapy drugs (Kim et al., 1998).
Antimicrobial Activity : this compound shows strong antimicrobial properties against Bacillus subtilis, indicating potential for therapeutic use in infections (Cho et al., 2008).
Effect on hKv1.5 Channel Current : this compound inhibits the hKv1.5 current in human heart cells, indicating potential applications in cardiac conditions (Kwak et al., 2006).
Melanin Production Inhibition : It has been found to inhibit melanin production, suggesting its use in treating hyperpigmentation disorders (Yun et al., 2009).
Inhibition of Testosterone 5α-Reductase : this compound inhibits this enzyme, which could have implications in treating conditions like androgenic alopecia or prostate diseases (Park et al., 2003).
Properties
IUPAC Name |
[(5S,6R,8S,8aR)-5-(2-acetyloxypropan-2-yl)-3,8-dimethyl-2-oxo-4,5,6,7,8,8a-hexahydro-1H-azulen-6-yl] (Z)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O5/c1-8-12(2)21(25)26-20-9-13(3)16-11-19(24)14(4)17(16)10-18(20)22(6,7)27-15(5)23/h8,13,16,18,20H,9-11H2,1-7H3/b12-8-/t13-,16+,18-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWVFAXBJQKUDH-TXCQZRSTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(C2CC(=O)C(=C2CC1C(C)(C)OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@@H]1C[C@@H]([C@H]2CC(=O)C(=C2C[C@@H]1C(C)(C)OC(=O)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13018-10-5 | |
Record name | Torilin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13018-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Torilin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013018105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TORILIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R81X95X49L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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